[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Overview
Description
2-(2-Ethoxyethoxy)ethylamine: is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a liquid at room temperature and is used in various chemical and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Ethoxyethoxy)ethylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule .
Medicine: In medicine, 2-(2-Ethoxyethoxy)ethylamine is investigated for its potential therapeutic properties, including its use as a precursor for drug development .
Industry: Industrially, the compound is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Safety and Hazards
“2-(2-Ethoxyethoxy)ethylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Mode of Action
Amines are known to participate in a variety of biochemical reactions, including acting as nucleophiles in substitution reactions . The compound’s ethoxyethoxy groups may also interact with biological targets, potentially influencing its mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethylamine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)ethylamine typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(2-Ethoxyethoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Ethoxyethoxy)ethylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethanamine: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has an additional ethoxy group, making it more hydrophilic.
Tris[2-(2-methoxyethoxy)ethyl]amine: This compound has three ethoxy groups, making it significantly different in terms of solubility and reactivity.
Uniqueness: 2-(2-Ethoxyethoxy)ethylamine is unique due to its specific ethoxyethoxy structure, which imparts distinct chemical and physical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-9-6-7-10-5-4-8-2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZLMRWXADMEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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